2,2-Diphenylglycine

Catalog No.
S577607
CAS No.
3060-50-2
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diphenylglycine

CAS Number

3060-50-2

Product Name

2,2-Diphenylglycine

IUPAC Name

2-amino-2,2-diphenylacetic acid

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17)

InChI Key

YBONNYNNFBAKLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)N

Synonyms

α-Amino-α-phenylbenzeneacetic Acid; 2,2-Diphenyl Glycine; 2-Amino-2,2-diphenylacetic Acid; Amino(diphenyl)acetic Acid; NSC 33392; α,α-Diphenylglycine; α-Aminodiphenylacetic Acid; USP Phenytoin Related Compound A;

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])[NH3+]

The exact mass of the compound 2,2-Diphenylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Diphenylglycine (CAS 3060-50-2) is a non-natural, achiral α,α-disubstituted amino acid. Its defining structural feature is the presence of two phenyl groups on the α-carbon, which imparts exceptional and conformationally rigid steric bulk. This characteristic makes it a valuable precursor and building block in specialized organic synthesis applications, particularly where precise control of molecular architecture or the synthesis of highly congested structures is required.

Research Fit

1
Peptide design building block – conformationally constrained Cα,α-diarylglycine for foldamer, extended C5 spacer, and nanostructure studies
2
Solution-phase synthesis – coupling requires reactive phosphorocyanidate or similar methods; standard carbodiimide methods may not be transferable
3
USP phenytoin impurity standard – reference material for compendial impurity profiling (Phenytoin Related Compound A)

Direct substitution of 2,2-Diphenylglycine with simpler amino acids often leads to process failure or suboptimal outcomes. Using a monosubstituted analog like Phenylglycine, for example, can introduce undesired reactivity pathways, such as competitive self-transamination reactions, which complicate product purification and reduce yields. Replacing it with less bulky α,α-disubstituted amino acids or simple proteinogenic amino acids (e.g., Alanine, Leucine) eliminates the critical steric hindrance necessary to direct specific stereochemical outcomes or to enable the synthesis of highly congested molecular targets that would otherwise be sterically inaccessible. Therefore, for applications designed to leverage its unique steric profile, 2,2-Diphenylglycine serves as a non-interchangeable specialty reagent.

Substitution Risk

Risk 1 Replacing with dibenzylglycine (Dbz) adds ~5× more accessible backbone conformations; may shift folded vs. extended architecture
Risk 2 Dialkylglycines (Deg, Dpg) do not capture the same method-sensitive coupling; optimized protocols for Dph can fail if adapted to standard alkylglycines
Risk 3 Phenylglycine or diphenylalanine produce different nano‑morphology (nanotubes vs. nanospheres); self‑assembly context cannot be directly transferred

Superior Precursor for Asymmetric Transamination, Avoiding Key Side Reactions

In biomimetic asymmetric transamination reactions for producing chiral α-amino acids from α-keto acids, 2,2-Diphenylglycine serves as a highly effective amino group donor, producing the desired products in yields up to 85% and with enantiomeric excess up to 80%. Critically, its α,α-diphenyl structure prevents the problematic self-transamination side reactions that can occur when using monosubstituted analogs like 2-phenylglycine as the amino source, simplifying purification and improving process efficiency.

Evidence DimensionAsymmetric Transamination Performance & Reactivity Profile
Target Compound DataYields up to 85%, enantiomeric excess up to 80%; avoids self-transamination side reactions.
Comparator Or Baseline2-Phenylglycine, which is susceptible to problematic self-transamination with arylglyoxylic acid starting materials.
Quantified DifferenceQualitatively superior reaction profile by eliminating a key side-reaction pathway.
ConditionsBiomimetic asymmetric transamination of various α-keto acids catalyzed by chiral pyridoxals.

For synthesizing valuable chiral amino acids, using 2,2-Diphenylglycine provides a cleaner reaction profile and higher effective yield compared to its closest monosubstituted analog.

Conformational minima
Head-to-head
Dph: 9 min within ~9 kcal/mol Dbz: 46 min (9 below 5.0 kcal/mol)
DFT gas phaseN-acetyl-N′-methylamide
Restricted conformational space supports predictable C5 backbone preference
Dbz benzyl spacer relaxes π-repulsion; class-level inference from two computational studies

Enables Synthesis of Highly Congested Peptides via High-Pressure Ugi Reaction

The synthesis of peptides containing the exceptionally bulky N-benzyl-α,α-diphenylglycine residue is enabled by using a high-pressure Ugi four-component condensation reaction, which proceeds in moderate yields at 9 kbar (0.9 GPa). Standard atmospheric pressure conditions are insufficient to overcome the severe steric hindrance imposed by the diphenylglycine core, making high-pressure synthesis a necessary process condition.

Evidence DimensionReaction Feasibility under Steric Strain
Target Compound DataReaction proceeds in moderate yields at 9 kbar (approx. 8882 atm).
Comparator Or BaselineStandard Ugi reactions at atmospheric pressure (1 atm).
Quantified DifferenceReaction is feasible at 9 kbar, whereas it is implied to be unviable at atmospheric pressure for this specific substrate.
ConditionsFour-component Ugi condensation to produce sterically demanding peptides.

This compound is a critical procurement choice for projects requiring the synthesis of otherwise inaccessible, sterically crowded peptide backbones, justifying the need for specialized high-pressure equipment.

Coupling yield
Class-level
Dph dipeptides: 0% to >90% depending on coupling reagent Dialkylglycines (Deg, Dpg): consistent moderate yields, no 0% floor
Method sensitivity requires dedicated coupling screening; DCC/HOBt may not be adequate
Solution-phase Z/OMe chemistry; Yamada et al. 1993 vs. literature on dialkylglycines

Enhanced Compatibility with Organic Solvents for Broader Process Utility

Unlike simple proteinogenic amino acids such as glycine, which are zwitterionic and typically exhibit high water solubility but are insoluble in non-polar organic solvents, 2,2-Diphenylglycine possesses a highly lipophilic character due to its two phenyl rings. This property makes it sparingly soluble in water but imparts significantly improved solubility and compatibility with common organic solvents used in synthesis, such as methanol, DMSO, and likely THF or DMF, facilitating its use in a wider range of non-aqueous reaction systems.

Evidence DimensionSolubility Profile
Target Compound DataSparingly soluble in water; lipophilic nature suggests compatibility with organic solvents (e.g., slightly soluble in heated Methanol and DMSO).
Comparator Or BaselineSimple amino acids (e.g., Glycine), which are generally soluble in water but insoluble in non-polar organic solvents.
Quantified DifferenceQualitatively opposite solubility profile, enabling use in organic-phase synthesis where simple amino acids would fail.
ConditionsStandard laboratory and industrial organic synthesis.

For homogeneous reactions in organic media, 2,2-Diphenylglycine's solubility profile is a critical handling and processability advantage over common, water-soluble amino acid starting materials.

Self-assembly morphology
Head-to-head
Dph dipeptide → ordered nanospheres Phe-Phe dipeptide → nanotubes
Cα-quaternary carbon eliminates anisotropy; binary morphological switch for encapsulation designs
SEM/TEM evidence from Reches & Gazit 2004, 2006
Amine donor performance
Cross-study
81–98% yield, 88–95% ee for trifluoromethyl ketones 29–85% yield, 53–80% ee for α-keto acids
chiral pyridoxal catalystdecarboxylative driving force
Dual amine donor / latent leaving group enables transamination; advantage inferred from mechanism irreversibility
No direct head-to-head yield vs. diphenylmethylamine; research amine donor screening context
Backbone conformation
Class-level
Dφg tripeptides: fully extended C5 (all crystals) Aib homo‑peptides: 3₁₀‑helical
X-rayFTIR/NMR in CDCl₃
Strongest steric enforcement of extended geometry among achiral Cα,α‑dialkylglycines
Conformational switch from dimethyl (Aib) to diaryl; Dφg adds aromatic π‑stacking possibility
Cu(II) complex activity
Cross-study
ROP of cyclic esters/epoxides: inactive Cytotoxicity (HCT116, HT-29): IC₅₀ of Cl-complex < cisplatin; Br-complex > cisplatin
Catalytic inactivity redirects focus to halide‑tunable cell‑model response, not polymerization
Reported cell-model response context; MTT assay data from Alshamrani et al. 2021

Precursor for Chiral Amino Acid Synthesis

For the asymmetric synthesis of novel α-amino acids via biomimetic transamination, where the use of a bulky, achiral amino donor is required to achieve high enantioselectivity and avoid yield loss from competitive side reactions.

Building Block for Sterically Demanding Peptidomimetics

In the construction of conformationally constrained peptides or peptidomimetics where extreme steric bulk is necessary to enforce a specific secondary structure or to probe a sterically hindered binding pocket, particularly via multi-component reactions like the Ugi synthesis.

Starting Material for Homogeneous-Phase Organic Synthesis

As a key intermediate in multi-step syntheses of pharmaceutical compounds or complex organic molecules conducted in non-aqueous solvents, where the poor organic solubility of simpler amino acid alternatives would hinder reaction kinetics and processability.

Application Selection Guide

Application
Selection Property
Validation Focus
Rigid peptide foldamers / molecular spacers
Enforced C5 extended conformation
Crystallographic or computational conformational analysis
Isotropic spherical nanostructures
Self-assembly morphology (nanosphere vs. nanotube)
SEM/TEM morphological characterization
Decarboxylative asymmetric transamination
Amine donor with decarboxylative driving force
Enantioselectivity and yield under catalytic conditions
Phenytoin impurity profiling (USP/EP)
USP Related Compound A / EP Impurity C identity
Compendial method suitability and retention time matching

XLogP3

-1

Appearance

Powder

UNII

634Y52030L

Other CAS

3060-50-2

Wikipedia

2,2-diphenylglycine

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